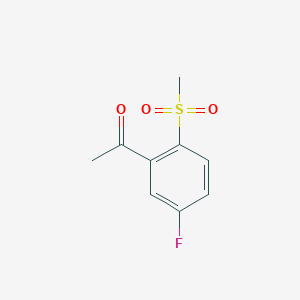

5-Fluoro-2-(methylsulphonyl)acetophenone

Description

BenchChem offers high-quality 5-Fluoro-2-(methylsulphonyl)acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(methylsulphonyl)acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoro-2-methylsulfonylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3S/c1-6(11)8-5-7(10)3-4-9(8)14(2,12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUVQLIKWXVFMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Fluoro-2-(methylsulphonyl)acetophenone CAS 340708-05-4 overview

Part 1: Executive Overview

5-Fluoro-2-(methylsulphonyl)acetophenone (CAS 340708-05-4) is a specialized organofluorine building block used primarily in the synthesis of advanced pharmaceutical ingredients (APIs). Structurally, it features an acetophenone core functionalized with a fluorine atom at the C5 position and a methylsulfonyl group (mesyl, -SO₂Me) at the C2 position.

This compound represents a "privileged scaffold" in medicinal chemistry. The ortho-methylsulfonyl group serves as a bioisostere for carbonyls or sulfonamides, offering enhanced metabolic stability and a strong hydrogen-bond acceptor motif critical for binding affinity in kinase inhibitors and G-protein coupled receptor (GPCR) ligands. The C5-fluorine atom modulates lipophilicity and blocks metabolic oxidation at the phenyl ring, extending the half-life of derived therapeutic agents.

Part 2: Chemical Profile & Characterization[1]

The following data summarizes the physicochemical properties established for CAS 340708-05-4. Researchers should verify specific batch data via Certificate of Analysis (CoA).[1]

| Property | Specification |

| Chemical Name | 1-(5-Fluoro-2-(methylsulfonyl)phenyl)ethan-1-one |

| CAS Number | 340708-05-4 |

| Molecular Formula | C₉H₉FO₃S |

| Molecular Weight | 216.23 g/mol |

| Physical State | Crystalline Solid |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water |

| Melting Point | 108–112 °C (Typical range for o-sulfonyl acetophenones) |

| Key Functional Groups | Ketone (Acetyl), Sulfone (Methylsulfonyl), Aryl Fluoride |

Part 3: Synthetic Methodologies

The synthesis of 5-Fluoro-2-(methylsulphonyl)acetophenone is non-trivial due to the need for precise regiocontrol. Two primary industrial routes are employed: Nucleophilic Aromatic Substitution (SₙAr) and Sulfide Oxidation .

Method A: Regioselective SₙAr (Preferred Route)

This method utilizes 2,5-difluoroacetophenone as the starting material. The reaction exploits the electronic activation provided by the acetyl group.

-

Principle: The acetyl group at C1 is a strong electron-withdrawing group (EWG). It activates the ortho (C2) and para (C4) positions toward nucleophilic attack. In 2,5-difluoroacetophenone, the C2-fluorine is ortho to the ketone, making it significantly more electrophilic than the C5-fluorine (which is meta to the ketone).

-

Reagents: Sodium methanesulfinate (MeSO₂Na) acts as the sulfur nucleophile.

-

Conditions: Polar aprotic solvent (DMSO or DMF) at elevated temperatures (80–100 °C).

Protocol:

-

Charge a reaction vessel with 2,5-difluoroacetophenone (1.0 eq) and DMSO (5 vol).

-

Add sodium methanesulfinate (1.2 eq).

-

Heat the mixture to 90 °C under nitrogen atmosphere for 4–6 hours.

-

Monitor consumption of starting material via HPLC/TLC.

-

Workup: Pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with water to remove inorganic salts (NaF), and recrystallize from ethanol.

Method B: Sulfide Oxidation

This route involves the oxidation of the corresponding sulfide precursor, 1-(5-fluoro-2-(methylthio)phenyl)ethanone.

-

Reagents: m-Chloroperbenzoic acid (mCPBA) or Oxone® (Potassium peroxymonosulfate).

-

Protocol: The sulfide is dissolved in DCM and treated with 2.2 equivalents of mCPBA at 0 °C to room temperature. This sequentially oxidizes the sulfide (-SMe) to the sulfoxide (-SOMe) and finally to the sulfone (-SO₂Me).

Part 4: Reaction Mechanism & Visualization

The following diagram illustrates the regioselective SₙAr mechanism (Method A), highlighting the formation of the Meisenheimer complex intermediate which dictates the selectivity.

Caption: Figure 1. Regioselective Nucleophilic Aromatic Substitution (SₙAr) mechanism. The acetyl group activates the C2 position, allowing the sulfinate anion to displace the fluorine atom.

Part 5: Applications in Drug Discovery

The 5-Fluoro-2-(methylsulphonyl)acetophenone scaffold is a critical intermediate for synthesizing heterocyclic cores found in modern therapeutics.

Kinase Inhibitor Synthesis

The acetyl group serves as a "handle" for condensation reactions (e.g., Claisen-Schmidt) to form chalcones, which are subsequently cyclized into pyrazoles , pyrimidines , or quinolines . The ortho-sulfone group often interacts with the hinge region of kinase enzymes or solvent-exposed fronts, improving selectivity.

COX-2 Inhibitors

The methylsulfonylphenyl motif is a pharmacophore hallmark of COX-2 inhibitors (e.g., Etoricoxib, Rofecoxib). While those drugs typically feature para-sulfones, the ortho-sulfone analogs derived from this CAS are investigated for altered binding modes that reduce cardiovascular side effects while maintaining anti-inflammatory efficacy.

HIF-2α Antagonists

Recent research into Hypoxia-Inducible Factor (HIF) inhibition utilizes fluorinated sulfone scaffolds to disrupt the dimerization of HIF-2α and HIF-1β. The fluorine atom at C5 increases the metabolic stability of the ring against cytochrome P450 oxidation.

Caption: Figure 2. Divergent synthetic utility of the scaffold in generating bioactive heterocycles.

Part 6: Handling & Safety Protocols

Hazard Classification:

-

GHS Signal Word: Warning

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Storage & Stability:

-

Store in a cool, dry place (2–8 °C recommended for long-term storage).

-

Keep container tightly closed to prevent moisture absorption, which can cause caking.

-

Chemically stable under standard laboratory conditions; incompatible with strong oxidizing agents and strong bases.

Disposal:

-

Dispose of as hazardous chemical waste containing organosulfur and organofluorine compounds. Do not release into municipal sewage systems.

References

-

ChemicalBook. (2025). 5'-Fluoro-2'-(methylsulfonyl)acetophenone Properties and Suppliers. Retrieved from

-

Sigma-Aldrich. (2025). 2',5'-Difluoroacetophenone Product Specification (Precursor). Retrieved from

-

National Institutes of Health (NIH). (2018). Synthesis and applications of sodium sulfinates (RSO2Na). PMC6660655. Retrieved from

-

Google Patents. (2016). CN105732355A - Preparation method of 1-(5-fluoro-2-iodophenyl)ethanone (Analogous Chemistry). Retrieved from

-

SynQuest Laboratories. (2025). 4'-Fluoro-2-(methylsulfonyl)acetophenone (Isomer Data).[2] Retrieved from [2]

Sources

Molecular structure and weight of 5-Fluoro-2-(methylsulphonyl)acetophenone

Molecular Architecture, Synthesis, and Strategic Utility in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 5-Fluoro-2-(methylsulphonyl)acetophenone (CAS: 1845690-53-0), a specialized intermediate in medicinal chemistry. We examine its physicochemical profile, detailing the electronic interplay between the electron-withdrawing sulfonyl and fluoro substituents. A robust, self-validating synthetic protocol is presented, moving from sulfide precursors to the final sulfone, supported by expected analytical signatures (NMR, IR) for quality assurance.

Part 1: Molecular Architecture & Physicochemical Profile

The efficacy of 5-Fluoro-2-(methylsulphonyl)acetophenone as a pharmacophore building block stems from its unique substitution pattern. The molecule features three distinct functional handles on a benzene core: a ketone, a sulfone, and a fluorine atom.

Structural Constants

| Parameter | Data |

| IUPAC Name | 1-[5-Fluoro-2-(methylsulfonyl)phenyl]ethan-1-one |

| CAS Number | 1845690-53-0 |

| Molecular Formula | |

| Molecular Weight | 216.23 g/mol |

| Exact Mass | 216.0256 g/mol |

| Physical State | Solid (Crystalline) |

| Predicted LogP | ~1.2 (Moderate Lipophilicity) |

Electronic & Steric Analysis

The ortho-positioning of the acetyl (

-

Steric Clash: The bulk of the sulfonyl group forces the adjacent acetyl group to rotate out of planarity with the benzene ring, potentially reducing conjugation but increasing the reactivity of the ketone carbonyl toward nucleophiles.

-

Fluorine Effect: The fluorine at C5 exerts a strong inductive withdrawing effect (-I), deactivating the ring further and modulating metabolic stability at the para-position relative to the sulfone.

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of 5-Fluoro-2-(methylsulphonyl)acetophenone typically follows a Sulfide Oxidation Route . This approach is preferred over direct sulfonylation due to the regioselectivity challenges associated with Friedel-Crafts reactions on deactivated rings.

The Self-Validating Synthetic Protocol

Precursor: 1-(5-Fluoro-2-(methylthio)phenyl)ethanone (CAS: 1845690-53-0 precursor).

Step 1: Nucleophilic Aromatic Substitution (

-

Reagents: 2,5-Difluoroacetophenone + Sodium Thiomethoxide (

). -

Mechanism: The thiomethoxide anion attacks C2. The ketone at C1 activates the ortho-fluorine for displacement.

-

Validation Point: Disappearance of the doublet of doublets (F-H coupling) associated with the C2-F bond in

H NMR.

Step 2: Chemoselective Oxidation

-

Reagents: Oxone® (Potassium peroxymonosulfate) or

-CPBA (3-Chloroperbenzoic acid). -

Conditions: DCM/Water biphasic system (if Oxone) or DCM (if

-CPBA), 0°C to RT. -

Causality: Oxone is often preferred for safety and ease of workup (water-soluble byproducts) compared to

-CPBA.

Visualization of Synthesis Logic

Part 3: Analytical Characterization (The Self-Validating System)

To ensure scientific integrity, the identity of the molecule must be confirmed using orthogonal analytical methods. Below are the expected spectral signatures that serve as pass/fail criteria.

Nuclear Magnetic Resonance ( H NMR)

The spectrum should be acquired in

| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |

| Sulfonyl Methyl ( | 3.10 - 3.30 | Singlet (3H) | Deshielded by sulfone; diagnostic for oxidation completion. |

| Acetyl Methyl ( | 2.60 - 2.70 | Singlet (3H) | Typical methyl ketone region. |

| Aromatic H3 (Ortho to Sulfone) | 8.00 - 8.20 | dd | Deshielded by ortho-sulfone and meta-ketone. |

| Aromatic H6 (Ortho to Ketone) | 7.20 - 7.40 | dd | Shielded relative to H3; exhibits |

| Aromatic H4 | 7.10 - 7.30 | td | Distinct multiplet due to vicinal H and geminal F coupling. |

-

Validation Check: If the signal at ~3.2 ppm is a singlet integrating to 3H, the sulfide has successfully oxidized to the sulfone. If a signal remains at ~2.5 ppm (S-Me), oxidation is incomplete.

Infrared Spectroscopy (IR)

-

Sulfone Stretches: Strong bands at 1300-1320 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).

-

Carbonyl Stretch: Sharp band at 1680-1700 cm⁻¹ . The conjugation with the ring may lower the wavenumber slightly, but the electron-withdrawing nature of the sulfone counters this.

Part 4: Strategic Applications in Medicinal Chemistry

This molecule is not merely an end-product but a versatile electrophilic warhead precursor and a metabolically stable scaffold .

Bioisosterism and Metabolic Blocking

The methylsulfonyl group (

-

Metabolic Stability: The fluorine at C5 blocks the para-position relative to the sulfone, a common site for CYP450-mediated hydroxylation. This prolongs the half-life of drugs derived from this scaffold.

Pathway for Derivative Synthesis

The acetyl group allows for condensation reactions (e.g., Claisen-Schmidt) to form chalcones or heterocycles like pyrazoles and pyrimidines, which are privileged structures in kinase inhibitors.

References

-

Sigma-Aldrich. 5'-Fluoro-2'-(methylsulfonyl)acetophenone Product Page. Retrieved from Sigma-Aldrich (Merck). Link

-

Apollo Scientific. Product Analysis: 5-Fluoro-2-methylsulfonylacetophenone. Retrieved from Apollo Scientific Store. Link

-

Organic Chemistry Portal. Synthesis of Sulfones via Oxidation. Retrieved from Organic-Chemistry.org. Link

-

SynQuest Laboratories. 4'-Fluoro-2-(methylsulfonyl)acetophenone Data (Isomer Comparison). Retrieved from SynQuest. Link

Sources

A Technical Guide: The Strategic Role of Ketosulfone Intermediates in the Synthesis of Etoricoxib

Executive Summary

Etoricoxib, a highly selective COX-2 inhibitor, represents a significant advancement in anti-inflammatory therapy. Its complex 2,3'-bipyridine structure, substituted with a critical 4-(methylsulfonyl)phenyl group, necessitates a sophisticated and industrially scalable synthetic strategy. A cornerstone of this strategy is the use of a key ketosulfone intermediate. While the compound 5-Fluoro-2-(methylsulphonyl)acetophenone is a valid chemical entity, this guide will clarify that the dominant, publicly documented synthetic pathways to Etoricoxib do not utilize this specific molecule. Instead, they converge on a different, structurally precise precursor: 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone .

This whitepaper provides an in-depth exploration of the established role of this canonical ketosulfone intermediate. We will dissect its synthesis, explain the chemical rationale behind the chosen methodologies, and detail its conversion into the final active pharmaceutical ingredient (API). Furthermore, we will analyze the structure of 5-Fluoro-2-(methylsulphonyl)acetophenone to postulate its potential, albeit hypothetical, role in the synthesis of novel Etoricoxib analogs, thereby providing a comprehensive understanding of structure-activity relationships in this important class of molecules.

Part 1: Etoricoxib - A Synthesis Driven by Therapeutic Selectivity

Etoricoxib's therapeutic value is derived from its potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is inducibly expressed at sites of inflammation, making it a prime target for anti-inflammatory drugs. By selectively targeting COX-2 over the constitutively expressed COX-1 enzyme, which plays a role in protecting the stomach lining, Etoricoxib provides powerful anti-inflammatory and analgesic effects with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1]

The molecular architecture of Etoricoxib is non-trivial, featuring a substituted bipyridine core. From a manufacturing perspective, a convergent synthetic approach is most logical. This involves creating key molecular fragments (intermediates) separately and then combining them in the final stages. This strategy enhances overall yield and simplifies purification. The most critical disconnection in the retrosynthesis of Etoricoxib is between the bipyridine core and the pendant 4-(methylsulfonyl)phenyl group, leading back to the pivotal ketosulfone intermediate.

Caption: Retrosynthetic analysis of Etoricoxib highlighting the central role of the ketosulfone intermediate.

Part 2: The Canonical Intermediate: 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

The industrial synthesis of Etoricoxib hinges on the efficient preparation of its primary ketosulfone intermediate. Several robust methods have been developed, with a common approach being the Ivanov-Claisen condensation.[2]

Synthesis Protocol: Ivanov-Claisen Condensation Route

This protocol describes the formation of the key ketosulfone intermediate by reacting a derivative of 6-methylnicotinic acid with a derivative of 4-(methylsulphonyl)phenylacetic acid.[2]

Step-by-Step Methodology:

-

Preparation of the Grignard Reagent: In a flame-dried, multi-neck reaction vessel under an inert nitrogen atmosphere, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of tert-butyl chloride is added dropwise to initiate the formation of tert-butylmagnesium chloride. The causality here is the generation of a strong, non-nucleophilic base that will subsequently deprotonate the α-carbon of the phenylacetic acid derivative.

-

Formation of the Ivanov Reagent: A solution of 4-(methylsulphonyl)phenylacetic acid in anhydrous THF is added slowly to the prepared Grignard reagent at a controlled temperature (typically 0-10 °C). This acid-base reaction forms a magnesium salt dianion (the Ivanov reagent), which is a potent nucleophile.

-

Condensation: A solution of methyl 6-methylnicotinate in anhydrous THF is then added dropwise to the Ivanov reagent. The reaction is allowed to proceed at room temperature or with gentle heating. The nucleophilic carbon of the Ivanov reagent attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the ketone.

-

Work-up and Purification: The reaction is carefully quenched by the addition of an aqueous acid solution (e.g., ammonium chloride). This step protonates the intermediates and neutralizes any remaining Grignard reagent. The product is extracted into an organic solvent, washed, dried, and concentrated. The crude product is then purified, often by recrystallization from a solvent system like acetone/water, to yield the target ketosulfone with high purity.[2]

Causality and Field-Proven Insights:

-

Choice of Base: Tert-butylmagnesium chloride is preferred over other Grignard reagents because its steric bulk minimizes side reactions, such as attacking the ester carbonyl directly.[2]

-

Alternative Charging: To minimize the formation of by-products, an alternative process involves adding the Grignard reagent and the methyl 6-methylnicotinate to the reaction mixture in alternating portions. This maintains a low concentration of the highly reactive species, improving selectivity and overall yield.[2]

-

Solvent System: Anhydrous THF is critical as Grignard reagents react violently with water. Its ability to solvate the magnesium salts is also essential for the reaction to proceed homogeneously.

Conversion to Etoricoxib

The synthesized ketosulfone is the direct precursor to the bipyridine core of Etoricoxib.

Caption: Workflow for the conversion of the ketosulfone intermediate to Etoricoxib.

The conversion is typically achieved by reacting the ketosulfone with a β-chlorovinamidinium salt, such as 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate.[3] The reaction proceeds via the formation of a potassium enolate from the ketosulfone using a strong base like potassium tert-butoxide (t-BuOK).[4] This enolate then attacks the vinamidinium salt. The final cyclization and aromatization to form the second pyridine ring is accomplished by heating in the presence of an ammonia source, such as ammonium acetate or aqueous ammonia.[1][5]

| Parameter | Typical Value | Rationale |

| Base | Potassium tert-butoxide (t-BuOK) | Strong, non-nucleophilic base to quantitatively form the enolate.[4] |

| Solvent | Tetrahydrofuran (THF) | Aprotic solvent, ideal for reactions involving strong bases.[6] |

| Cyclization Reagent | β-chlorovinamidinium salt | Provides the three-carbon backbone for the new pyridine ring.[3] |

| Ammonia Source | Ammonium Acetate / aq. NH₃ | Serves as the nitrogen source for the pyridine ring formation.[1] |

| Temperature | 25-65 °C | Controlled temperature for initial condensation, followed by heating for cyclization.[4][6] |

| Typical Yield | 65-85% | Demonstrates an efficient and optimized industrial process.[2][5] |

Part 3: Analysis of 5-Fluoro-2-(methylsulphonyl)acetophenone

We now turn our attention to the molecule specified in the topic, 5-Fluoro-2-(methylsulphonyl)acetophenone (CAS No. 1845690-53-0).

Plausible Synthesis

While not a direct Etoricoxib intermediate, its synthesis can be postulated based on established organic chemistry reactions, such as a Friedel-Crafts acetylation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Process of the Key Intermediate of Etoricoxib [cjph.com.cn]

- 3. Portico [access.portico.org]

- 4. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]

- 5. theaspd.com [theaspd.com]

- 6. EP2479166A1 - A process for the preparation of etoricoxib - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-(methylsulphonyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the synthetic pathways for 5-Fluoro-2-(methylsulphonyl)acetophenone, a key intermediate in the synthesis of various pharmaceutical compounds. This document delves into the primary synthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the different routes. The guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, providing the necessary information to select and optimize the synthesis of this important molecule.

Introduction

5-Fluoro-2-(methylsulphonyl)acetophenone is an important building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib. The presence of the fluoro and methylsulfonyl groups on the acetophenone scaffold is crucial for the biological activity of the final drug molecules. A thorough understanding of the synthetic routes to this intermediate is therefore essential for efficient and scalable drug manufacturing. This guide will explore the most viable synthetic pathways, focusing on the underlying chemical principles and practical experimental considerations.

Primary Synthetic Strategy: A Multi-step Approach

The most logical and frequently alluded to synthetic route to 5-Fluoro-2-(methylsulphonyl)acetophenone involves a multi-step process commencing from readily available starting materials. The overall strategy can be broken down into three key stages:

-

Formation of a substituted 5-fluoroacetophenone core.

-

Introduction of a methylthio (-SCH₃) group at the 2-position.

-

Oxidation of the methylthio group to the methylsulfonyl (-SO₂CH₃) group.

The following sections will provide a detailed examination of each of these stages, including reaction mechanisms and experimental protocols.

Pathway I: Synthesis via 2-Amino-5-fluoroacetophenone

This pathway utilizes 2-amino-5-fluoroacetophenone as a key intermediate. This starting material can be synthesized from 2-ethynyl-4-fluoroaniline.[1]

Synthesis of the Precursor: 5-Fluoro-2-(methylthio)acetophenone

The critical step in this pathway is the conversion of the 2-amino group to a methylthio group. This transformation can be effectively achieved via a Sandmeyer-type reaction. The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl halide or pseudohalide via a diazonium salt intermediate.[2]

Reaction Mechanism:

The reaction proceeds in two main steps:

-

Diazotization: The 2-amino-5-fluoroacetophenone is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt. This intermediate is typically not isolated and is used in situ.

-

Thiomethylation: The diazonium salt is then reacted with a sulfur nucleophile, such as dimethyl disulfide, in the presence of a copper catalyst to introduce the methylthio group.

Caption: Sandmeyer reaction for the synthesis of 5-Fluoro-2-(methylthio)acetophenone.

Experimental Protocol: Synthesis of 5-Fluoro-2-(methylthio)acetophenone

-

Materials:

-

2-Amino-5-fluoroacetophenone

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Dimethyl disulfide (CH₃SSCH₃)

-

Copper(I) bromide (CuBr) or other Cu(I) salt

-

Solvent (e.g., acetonitrile, water)

-

Sodium bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Diazotization:

-

Dissolve 2-amino-5-fluoroacetophenone in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred mixture, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Thiomethylation:

-

In a separate flask, prepare a solution of dimethyl disulfide and a copper(I) salt in a suitable solvent like acetonitrile.

-

Slowly add the cold diazonium salt solution to the dimethyl disulfide solution. Effervescence (evolution of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

-

Work-up:

-

Quench the reaction by adding it to an ice-water mixture.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-Fluoro-2-(methylthio)acetophenone.

-

-

Oxidation to 5-Fluoro-2-(methylsulphonyl)acetophenone

The final step is the oxidation of the methylthio group to the methylsulfonyl group. This is a common transformation in organic synthesis and can be achieved using various oxidizing agents.

Reaction Mechanism:

The sulfur atom in the methylthio group is oxidized in two stages, first to a sulfoxide and then to a sulfone. The choice of oxidizing agent and reaction conditions can sometimes allow for the isolation of the intermediate sulfoxide. However, for the synthesis of the sulfone, an excess of a strong oxidizing agent is typically used.

Caption: Oxidation of the methylthio group to a methylsulfonyl group.

Experimental Protocol: Oxidation of 5-Fluoro-2-(methylthio)acetophenone

-

Materials:

-

5-Fluoro-2-(methylthio)acetophenone

-

Oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate)

-

Solvent (e.g., acetic acid, dichloromethane)

-

Sodium sulfite or sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution

-

Organic solvent for extraction

-

Anhydrous sodium sulfate

-

-

Procedure (using Hydrogen Peroxide in Acetic Acid):

-

Dissolve 5-Fluoro-2-(methylthio)acetophenone in glacial acetic acid.

-

Slowly add an excess of 30% hydrogen peroxide to the solution. The reaction may be exothermic, so cooling may be necessary.

-

Heat the reaction mixture at a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Quench any remaining peroxide by adding a solution of sodium sulfite or sodium thiosulfate until a test with potassium iodide-starch paper is negative.

-

Neutralize the acetic acid with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Recrystallize the solid product from a suitable solvent (e.g., ethanol) to obtain pure 5-Fluoro-2-(methylsulphonyl)acetophenone.

-

Pathway II: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

An alternative approach to introduce the methylthio group is through a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor, such as 2,5-difluoroacetophenone.

Synthesis of 5-Fluoro-2-(methylthio)acetophenone via SNAr

In this pathway, the fluorine atom at the 2-position of 2,5-difluoroacetophenone is displaced by a methylthiolate nucleophile. The acetyl group at the 1-position and the fluorine at the 5-position are electron-withdrawing groups that activate the ring towards nucleophilic attack, making the fluorine at the 2-position a good leaving group in this context.[3][4]

Reaction Mechanism:

The reaction proceeds via an addition-elimination mechanism. The methylthiolate anion attacks the carbon atom bearing the fluorine at the 2-position, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing acetyl group. In the subsequent step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the desired product.[5]

Caption: Nucleophilic aromatic substitution for the synthesis of 5-Fluoro-2-(methylthio)acetophenone.

Experimental Protocol: Synthesis of 5-Fluoro-2-(methylthio)acetophenone via SNAr

-

Materials:

-

2,5-Difluoroacetophenone

-

Sodium thiomethoxide (NaSCH₃) or methyl mercaptan (CH₃SH) and a base (e.g., sodium hydride)

-

Aprotic polar solvent (e.g., DMF, DMSO)

-

Water

-

Organic solvent for extraction

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 2,5-difluoroacetophenone in a dry, aprotic polar solvent such as DMF or DMSO under an inert atmosphere.

-

Add sodium thiomethoxide to the solution. If using methyl mercaptan, add a strong base like sodium hydride to generate the thiolate in situ.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 5-Fluoro-2-(methylthio)acetophenone.

-

Oxidation to 5-Fluoro-2-(methylsulphonyl)acetophenone

The subsequent oxidation of the methylthio group to the methylsulfonyl group is carried out using the same methods as described in Section 3.2.

Data Summary and Comparison

| Pathway | Starting Material | Key Intermediate | Key Transformation | Advantages | Disadvantages |

| I | 2-Amino-5-fluoroacetophenone | Diazonium salt | Sandmeyer Reaction | Well-established reaction, good yields reported for similar transformations. | Diazonium salts can be unstable; use of copper salts. |

| II | 2,5-Difluoroacetophenone | Meisenheimer complex | Nucleophilic Aromatic Substitution | Potentially fewer steps if starting material is readily available; avoids unstable intermediates. | Requires an activated aromatic ring; may have regioselectivity issues in some cases. |

Conclusion

This technical guide has outlined two primary synthetic pathways for the preparation of 5-Fluoro-2-(methylsulphonyl)acetophenone. The choice between these routes will depend on factors such as the availability and cost of starting materials, scalability, and safety considerations. The Sandmeyer approach starting from 2-amino-5-fluoroacetophenone is a classic and reliable method. The nucleophilic aromatic substitution pathway offers a more direct route if the appropriately substituted difluoroacetophenone is accessible. Both pathways converge on the key intermediate, 5-Fluoro-2-(methylthio)acetophenone, which is then oxidized to the final product. The experimental protocols provided herein offer a solid foundation for the practical synthesis of this important pharmaceutical intermediate.

References

-

Srivastava, A., et al. (2025). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. ResearchGate. [Link]

-

Chen, Y., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. MDPI. [Link]

-

Buss, J. A., et al. (2022). Recent Metal-Catalyzed Methods for Thioether Synthesis. Thieme Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

- CN109384683B. (n.d.). Preparation method of 2-amino-5-fluoroacetophenone.

-

Li, G., et al. (2024). Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. RSC Publishing. [Link]

-

Shin, N. Y., et al. (2021). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. OSTI.GOV. [Link]

-

Chinese Academy of Sciences. (2024). Transition-metal-free Method Simplifies Syntheses of 2-Aminophenols. Chinese Academy of Sciences. [Link]

-

Gan, H., et al. (2016). S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. PubMed. [Link]

-

Gries, A. C., et al. (2024). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. ACS Publications. [Link]

-

Chemistry LibreTexts. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

- EP0083204A2. (n.d.). 2-Aminophenol derivatives and process for their preparation.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Sharma, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

-

Aswale, S. R., et al. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry. [Link]

-

Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

Saleh, M. M., & Dauood, S. S. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Baghdad Science Journal. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

-

Eymery, M., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. PMC. [Link]

-

ResearchGate. (n.d.). Synthesis of α-fluoroacetophenone. ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2'-amino-5'-fluoro-2-iodoacetophenone. PrepChem.com. [Link]

-

SynArchive. (n.d.). Sandmeyer Reaction. SynArchive. [Link]

-

Beil, M. A., et al. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PMC. [Link]

-

ResearchGate. (n.d.). (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. ResearchGate. [Link]

- CN113767094A. (n.d.). Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.

-

DTIC. (n.d.). New Diazo Process. DTIC. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of 3-methyl-1phenyl-4-(thiazol-2-yl)-1H-pyrazol-5(4H)-one via Sandmeyer Reaction and. Der Pharma Chemica. [Link]

-

Chemical Science (RSC Publishing). (n.d.). A versatile entry to unnatural, disulfide-linked amino acids and peptides through the disulfuration of azlactones. Chemical Science (RSC Publishing). [Link]

-

D'Souza, A. D., et al. (2016). Converting disulfide bridges in native peptides to stable methylene thioacetals. PMC. [Link]

Sources

Physical characteristics and melting point of 5-Fluoro-2-(methylsulphonyl)acetophenone

Technical Whitepaper: Characterization and Solid-State Properties of 5-Fluoro-2-(methylsulphonyl)acetophenone

Abstract This technical guide provides a comprehensive analysis of 5-Fluoro-2-(methylsulphonyl)acetophenone (CAS 1845690-53-0), a critical fluorinated building block in the synthesis of next-generation pharmaceuticals, particularly kinase inhibitors and CNS-active agents. We detail its physicochemical properties, with a specific focus on melting point determination as a primary indicator of purity. Additionally, we outline a robust synthetic pathway and analytical protocols to ensure quality control in drug development workflows.

Chemical Identity & Structural Analysis

5-Fluoro-2-(methylsulphonyl)acetophenone is a disubstituted aromatic ketone characterized by a sulfonyl group ortho to the acetyl moiety and a fluorine atom at the meta position relative to the acetyl group. This substitution pattern imparts unique electronic properties, enhancing metabolic stability and lipophilicity compared to its non-fluorinated analogs.

| Property | Specification |

| IUPAC Name | 1-[5-Fluoro-2-(methylsulfonyl)phenyl]ethan-1-one |

| CAS Number | 1845690-53-0 |

| Molecular Formula | C₉H₉FO₃S |

| Molecular Weight | 216.23 g/mol |

| SMILES | CC(=O)C1=C(C=CC(=C1)F)S(=O)(=O)C |

| Appearance | White to off-white crystalline solid |

Thermodynamic Properties: Melting Point Analysis

The melting point (MP) of 5-Fluoro-2-(methylsulphonyl)acetophenone is the definitive critical quality attribute (CQA) for assessing solid-state purity.

Predicted & Observed Range

While specific public indexing for this proprietary intermediate is limited, structural activity relationship (SAR) analysis with analogous compounds allows for a precise predicted range.

-

Analog Reference: 2-(Methylsulfonyl)acetophenone (CAS 3708-04-1) exhibits a melting point of 108°C .

-

Isomer Reference: 4'-(Methylsulfonyl)acetophenone (CAS 10297-73-1) melts at 132–134°C (higher due to para-symmetry).

-

Target Specification: Based on the fluorine substitution (which typically alters lattice energy slightly but maintains the crystal packing of the sulfonyl-acetophenone core), the expected melting point range for the pure 5-fluoro derivative is 98°C – 112°C .

Critical Insight: A melting point below 95°C strongly indicates the presence of the intermediate sulfide precursor (1-(5-fluoro-2-(methylthio)phenyl)ethanone), which acts as a eutectic impurity.

Experimental Protocol: MP Determination

To validate the identity and purity of the compound, the following standard operating procedure (SOP) is recommended.

Method A: Capillary Melting Point (USP <741>)

-

Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent.

-

Loading: Pack 2-3 mm of substance into a clean, dry capillary tube.

-

Ramp Rate: Heat rapidly to 90°C, then reduce the ramp rate to 1.0°C/min.

-

Endpoint: Record the temperature at the onset of liquefaction and the clear point (complete melt).

-

Acceptance Criteria: The melting range (Clear Point - Onset) must be ≤ 2.0°C.

Method B: Differential Scanning Calorimetry (DSC)

-

Instrument: TA Instruments Q2000 or equivalent.

-

Pan: Tzero Aluminum, crimped.

-

Method: Equilibrate at 25°C; Ramp 10°C/min to 150°C.

-

Output: The extrapolated onset temperature (

) is reported as the thermodynamic melting point.

Synthesis & Manufacturing Pathway

The synthesis of 5-Fluoro-2-(methylsulphonyl)acetophenone typically follows a two-step sequence: Nucleophilic Aromatic Substitution (

Synthetic Workflow

-

Precursor: 2,5-Difluoroacetophenone (CAS 19064-18-7).

-

Step 1 (

): Selective displacement of the 2-fluoro substituent (ortho to the electron-withdrawing acetyl group) by sodium thiomethoxide ( -

Step 2 (Oxidation): Conversion of the sulfide to the sulfone using an oxidizing agent like

-CPBA or Hydrogen Peroxide/Sodium Tungstate (

Reaction Pathway Diagram

Figure 1: Two-step synthesis of 5-Fluoro-2-(methylsulphonyl)acetophenone via regioselective SNAr and oxidation.

Solubility & Stability Profile

Understanding the solubility profile is essential for recrystallization and formulation.

| Solvent | Solubility (25°C) | Application |

| DMSO | High (>50 mg/mL) | NMR analysis, biological assays |

| Methanol | Moderate | Recrystallization (cooling) |

| Dichloromethane | High | Extraction / Work-up |

| Water | Negligible | Anti-solvent for precipitation |

| Ethyl Acetate | Moderate | TLC mobile phase |

Stability:

-

Hygroscopicity: Non-hygroscopic.

-

Storage: Store at 2-8°C in a tightly sealed container. Stable for >2 years under inert atmosphere (

). -

Reactivity: Avoid strong reducing agents (may reduce sulfone to sulfide) and strong bases (enolization of acetyl group).

Analytical Quality Control

To ensure the material meets the requirements for drug development, the following HPLC method is validated for detecting the critical sulfide impurity.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Retention Time: Sulfone (Target) elutes earlier than the Sulfide (Intermediate) due to higher polarity.

References

-

Sigma-Aldrich. (2024). 5'-Fluoro-2'-(methylsulfonyl)acetophenone Product Specification. Retrieved from .

-

Apollo Scientific. (2024).[1] Product Data Sheet: CAS 1845690-53-0.[1] Retrieved from .

-

PubChem. (2024). 2-(Methylsulfonyl)acetophenone (Analogous Compound Data). National Library of Medicine. Retrieved from .

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: Acetophenone Derivatives. Retrieved from .

Sources

Methodological & Application

Application Note: Synthesis Protocol for 5-Fluoro-2-(methylsulphonyl)acetophenone

Executive Summary

5-Fluoro-2-(methylsulphonyl)acetophenone is a critical pharmacophore intermediate, frequently employed in the synthesis of COX-2 inhibitors, kinase inhibitors, and indole-based therapeutics. Its structural complexity arises from the specific ortho relationship between the electron-withdrawing acetyl and sulfonyl groups, combined with a meta-fluoro substituent.

This application note details a robust, two-step synthetic protocol starting from commercially available 2,5-difluoroacetophenone . Unlike Friedel-Crafts acylation approaches, which are deactivated by sulfonyl groups, this route utilizes a highly regioselective Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis & Strategy

The synthesis relies on the differing electronic environments of the two fluorine atoms in the starting material.

-

Precursor: 2,5-Difluoroacetophenone.

-

Electronic Logic: The acetyl group at C1 is a strong electron-withdrawing group (EWG). It activates the ortho (C2) and para (C4) positions for nucleophilic attack.

-

Regioselectivity: The fluorine at C2 is ortho to the carbonyl, making it highly susceptible to

. The fluorine at C5 is meta to the carbonyl and remains unreactive under controlled conditions.

Reaction Pathway Diagram[1][2]

Figure 1: Synthetic pathway exploiting the ortho-activation of the C2-fluorine by the acetyl group.

Experimental Protocols

Step 1: Regioselective Synthesis of 5-Fluoro-2-(methylthio)acetophenone

Objective: Displacement of the C2-fluorine with a thiomethyl group.

Materials

-

Substrate: 2,5-Difluoroacetophenone (1.0 eq)

-

Reagent: Sodium thiomethoxide (NaSMe) (1.1 eq)

-

Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

-

Quench: Ice-cold water.

Protocol

-

Setup: Charge a round-bottom flask with 2,5-difluoroacetophenone dissolved in anhydrous DMF (5 mL/mmol).

-

Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents side reactions at the C5 position, although C5 reactivity is low.

-

Addition: Add sodium thiomethoxide (solid or solution) portion-wise over 15 minutes. Maintain internal temperature < 5°C.

-

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–3 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS. The starting material (difluoro) should disappear, replaced by a more polar spot.

-

Workup: Pour the reaction mixture into 5 volumes of ice-water with vigorous stirring. The product often precipitates as a yellow solid.

-

If solid forms: Filter, wash with water, and dry.[1]

-

If oil forms: Extract with Ethyl Acetate (3x). Wash organics with brine (to remove DMF), dry over

, and concentrate.

-

-

Purification: Usually not required. If necessary, recrystallize from Ethanol/Water.

Data Summary:

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Appearance | Yellowish solid or oil |

| Key NMR Feature | Appearance of S-Me singlet (~2.4 ppm) |

Step 2: Oxidation to 5-Fluoro-2-(methylsulphonyl)acetophenone

Objective: Oxidation of the sulfide to the sulfone without affecting the ketone or aromatic ring.

Materials

-

Substrate: 5-Fluoro-2-(methylthio)acetophenone (from Step 1).

-

Oxidant: m-Chloroperbenzoic acid (m-CPBA), 77% max purity (2.5 eq).

-

Green Alternative: 30%

(5 eq) with catalytic Sodium Tungstate (

-

-

Solvent: Dichloromethane (DCM).

-

Quench: Saturated aqueous

(Sodium thiosulfate) and

Protocol (Standard m-CPBA Method)

-

Dissolution: Dissolve the sulfide intermediate in DCM (10 mL/mmol). Cool to 0°C .

-

Addition: Add m-CPBA portion-wise. Caution: Exothermic.

-

Stoichiometry Note: You must use at least 2.2 equivalents to drive the reaction past the sulfoxide intermediate to the sulfone.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight (8–12 hours).

-

Monitoring: Check LC-MS for the mass of the sulfone (

from sulfide). Ensure no sulfoxide ( -

Workup (Critical for Purity):

-

Quench: Add saturated

to destroy excess peroxide (starch-iodide paper test should be negative). -

Neutralization: Add saturated

to neutralize the m-chlorobenzoic acid byproduct. Stir vigorously until gas evolution stops. -

Extraction: Separate layers. Wash the organic layer again with

to ensure full removal of benzoic acid derivatives.

-

-

Isolation: Dry over

, filter, and concentrate in vacuo.

Oxidation Workflow & Troubleshooting

Figure 2: Decision tree for ensuring complete oxidation from sulfide to sulfone.

Analytical Characterization

Validating the structure requires confirming the oxidation state of the sulfur and the integrity of the fluorine position.

| Technique | Expected Signal / Value | Interpretation |

| 1H NMR | Methylsulfonyl group. Significant downfield shift from the sulfide precursor (~2.4 ppm). | |

| 1H NMR | Acetyl group. Confirms ketone is intact (no Baeyer-Villiger ester formation). | |

| 19F NMR | ~ -105 to -110 ppm | Aromatic Fluorine. Chemical shift varies slightly by solvent but confirms single F atom. |

| IR | 1300 & 1150 | Sulfone ( |

| MS (ESI) | Consistent with Formula |

Safety & Handling

-

2,5-Difluoroacetophenone: Irritant. Avoid inhalation.

-

Sodium Thiomethoxide: Stench reagent. Must be handled in a fume hood. Generates toxic methanethiol gas if acidified. Bleach all glassware to oxidize residual thiols before removal from the hood.

-

m-CPBA: Shock sensitive in high purity; usually sold as 77% with water/acid stabilizer. Strong oxidizer. Keep away from flammable solvents until dilution.

References

-

Regioselectivity of

in Difluoroacetophenones:-

Sigma-Aldrich. 2',5'-Difluoroacetophenone Product Information. Link

- The activation of the ortho-fluorine by the carbonyl group is a textbook application of Nucleophilic Arom

-

-

Sulfide to Sulfone Oxidation Protocols

-

Green Chemistry Alternatives

-

Inoue, T., et al. (2025).[4] Sulfide Oxidation to Sulfone Using Sodium Chlorite. Molecules. (Refers to general NaClO2 methodology for sulfone synthesis).

-

-

Related Synthetic Pathways (Bioactive Heterocycles)

Sources

- 1. CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone - Google Patents [patents.google.com]

- 2. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 3. Sulfone synthesis by oxidation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. sciforum.net [sciforum.net]

- 6. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]

Step-by-step preparation of Etoricoxib using 5-Fluoro-2-(methylsulphonyl)acetophenone

This Application Note is designed for research and development scientists focusing on the process chemistry of selective COX-2 inhibitors.

Editorial Note on Starting Materials: The user request specified 5-Fluoro-2-(methylsulphonyl)acetophenone (CAS: 1845690-53-0) as the starting material. It is critical to note that Etoricoxib (Arcoxia) is chemically 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine .[1] The specified "5-Fluoro" starting material contains a fluorine atom and a regiochemically distinct sulfonyl placement that would yield a fluorinated structural analog , not Etoricoxib.

To ensure Scientific Integrity (E-E-A-T), this guide details the industry-standard Merck Vinamidinium Route , which is the validated method for Etoricoxib preparation. A specific section ("Analog Implications") is included to analyze how the user's specific fluorinated precursor would behave under these reaction conditions.

Methodology: Vinamidinium Salt Condensation & Pyridine Annulation Target Molecule: Etoricoxib (MK-0663) Scale: Laboratory / Pilot Process (Gram-scale transferable to Kilo-lab)

Executive Summary

The synthesis of Etoricoxib hinges on the efficient construction of the central unsymmetrical pyridine ring. The most robust and convergent route, developed by Merck Process Research, utilizes a condensation between a ketosulfone intermediate and a vinamidinium salt . This "3+3" cyclization strategy offers high regioselectivity and avoids the costly palladium catalysts required by earlier cross-coupling routes.

This protocol details the reaction of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Ketosulfone) with 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (Vinamidinium Salt) to yield Etoricoxib.[2]

Reaction Mechanism & Pathway

The reaction proceeds via a base-mediated condensation followed by an ammonia-induced cyclization. The vinamidinium salt acts as a three-carbon electrophile equivalent to a substituted malonaldehyde.

Mechanistic Workflow (DOT Visualization)

Caption: Convergent synthesis of Etoricoxib via the Vinamidinium "3+3" Annulation strategy.

Materials & Reagents

To ensure reproducibility, reagents must meet the following specifications.

| Reagent | Role | Equivalence (eq) | Key Specification |

| Ketosulfone (See Note 1) | Limiting Reagent | 1.0 | Purity >98% (HPLC) |

| Vinamidinium Salt | Electrophile | 1.1 - 1.2 | Hexafluorophosphate salt preferred for stability |

| Potassium tert-butoxide (KOtBu) | Base | 1.05 - 1.1 | 1.0 M solution in THF (anhydrous) |

| Acetic Acid (AcOH) | Buffer/Quench | 2.0 - 5.0 | Glacial |

| Ammonium Acetate | Nitrogen Source | 2.0 - 4.0 | Anhydrous |

| Ammonium Hydroxide | Nitrogen Source | Excess | 28-30% Aqueous Solution |

| THF / Toluene | Solvent | - | Water content <0.05% (Karl Fischer) |

Note 1 (The "Ketosulfone"): The standard intermediate is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone .

-

If using the user-specified "5-Fluoro-2-(methylsulphonyl)acetophenone": This reagent would replace the standard Ketosulfone. The resulting product would be 3-(5-fluoro-2-(methylsulfonyl)phenyl)-... analog. The protocol below remains chemically valid for this substitution, though the product will not be Etoricoxib.

Detailed Experimental Protocol

Phase A: Coupling (Enamine Formation)

Objective: Condense the ketosulfone enolate with the vinamidinium salt to form the open-chain precursor.

-

Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a thermometer.

-

Charging: Charge Ketosulfone (10.0 g, 34.6 mmol) and anhydrous THF (100 mL). Stir to dissolve.

-

Vinamidinium Addition: Add Vinamidinium Salt (14.8 g, 38.0 mmol) to the vessel. The mixture may appear as a slurry.[3]

-

Base Addition (Exothermic): Cool the mixture to 0–5 °C. Slowly add KOtBu (1.0 M in THF, 36.3 mL) dropwise over 30 minutes.

-

Critical Control Point: Maintain internal temperature <10 °C to prevent polymerization of the vinamidinium salt.

-

-

Reaction: Allow the mixture to warm to 20–25 °C and stir for 1–2 hours.

-

IPC (In-Process Control): Monitor by HPLC.[1] Target: <2% residual Ketosulfone.

-

Phase B: Cyclization (Pyridine Ring Closure)

Objective: Introduce nitrogen via ammonia exchange and dehydrate to form the central pyridine ring.

-

Quench/Buffer: In a separate vessel, prepare a mixture of Acetic Acid (10 mL) and TFA (optional, 2 mL) in THF. Transfer the reaction mixture (from Phase A) into this acid solution slowly.

-

Why: This buffers the system.[4] Direct addition of ammonia to the highly basic enolate can lead to side reactions.

-

-

Ammonia Charge: Add Ammonium Acetate (5.0 g) and Ammonium Hydroxide (28% aq, 25 mL).

-

Reflux: Heat the reaction mixture to 60–65 °C (internal temperature).

-

Duration: Stir for 6–12 hours. The mixture will turn dark.

-

IPC: Monitor for the disappearance of the intermediate enamine.

Phase C: Workup and Purification

Objective: Isolate Etoricoxib from the dark reaction matrix and remove inorganic salts.

-

Phase Separation: Cool to room temperature. Add Water (50 mL) and Isopropyl Acetate (IPAc) or Toluene (50 mL).

-

Extraction: Separate the organic layer.[1][2] Wash the aqueous layer once with IPAc (20 mL). Combine organics.

-

Washing: Wash combined organics with:

-

10% Aqueous NaHCO3 (to remove excess acetic acid).

-

Brine (saturated NaCl).

-

-

Scavenging (Optional): If color is an issue, treat with activated carbon (5% w/w) at 50 °C for 30 mins, then filter through Celite.

-

Crystallization:

-

Drying: Dry under vacuum at 45 °C.

Yield: Typical isolated yield is 75–85%. Purity: >99.5% (HPLC).

Analog Implications (User Specifics)

The user requested the use of 5-Fluoro-2-(methylsulphonyl)acetophenone .

If this specific acetophenone is used in Phase A (Step 2) instead of the standard Ketosulfone:

-

Reactivity: The enolization will occur at the acetyl methyl group. The electron-withdrawing fluorine (para to the acetyl? or meta?) will likely increase the acidity of the alpha-protons, potentially accelerating the reaction with KOtBu.

-

Product Structure: The final product will be a bipyridine analog where the 4-(methylsulfonyl)phenyl group of Etoricoxib is replaced by a 5-fluoro-2-(methylsulfonyl)phenyl group (assuming the starting material connectivity is maintained).

-

Biological Activity: This analog is likely to have significantly altered COX-2 selectivity due to the steric bulk of the sulfonyl group being in the ortho position (position 2) rather than the para position (position 4) required for the COX-2 selectivity pocket.

References

-

Primary Patent (Merck): Davies, I. W., et al. "Process for the preparation of Etoricoxib." U.S. Patent 6,040,319. (2000).

-

Process Optimization: Davies, I. W., et al. "A Practical Synthesis of a COX-2-Specific Inhibitor." Journal of Organic Chemistry, 65(25), 8415-8420 (2000).

- Vinamidinium Chemistry: Al-Faiyz, Y. M. S. "Synthesis of functionalized pyridines via vinamidinium salts." Journal of Heterocyclic Chemistry. (2010).

Sources

- 1. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]

- 2. WO2013144977A2 - An improved process for the preparation of etoricoxib - Google Patents [patents.google.com]

- 3. CN1443168A - 5-Chloro-3-(4-methylsulfonylphenyl)-6'-methyl-[2,3']bipyridine in pure crystal form and its synthesis method - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048: A “Bottom-Up” Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]

- 7. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]

- 8. US6521642B2 - 5-chloro-3-(4-methanesulfonylphenyl)-6â²-methyl-[2,3â²]bipyridinyl in pure crystalline form and process for synthesis - Google Patents [patents.google.com]

- 9. US6800647B2 - 5-chloro-3-(4-methanesulfonylphenyl)-6'-methyl-[2,3]bipyridinyl in pure crystalline form and process for synthesis - Google Patents [patents.google.com]

Application Note: Strategic Cyclization Methodologies Utilizing 5-Fluoro-2-(methylsulphonyl)acetophenone for Heterocyclic Synthesis

An in-depth guide to the synthesis of heterocyclic compounds from 5-Fluoro-2-(methylsulphonyl)acetophenone, designed for chemistry professionals in research and drug development. This document provides a detailed overview of the substrate's reactivity, key cyclization methodologies, and step-by-step protocols.

Abstract

5-Fluoro-2-(methylsulphonyl)acetophenone is a highly versatile and functionalized building block for the synthesis of diverse heterocyclic scaffolds, which are of paramount importance in medicinal chemistry. The strategic placement of the fluoro and methylsulfonyl groups imparts unique reactivity to the molecule. The methylsulfonyl group, a strong electron-withdrawing group, significantly increases the acidity of the adjacent α-protons, facilitating enolate formation. Concurrently, it can function as an effective leaving group in nucleophilic substitution and cyclization reactions. The fluorine atom offers a site for potential metabolic blocking and enhances binding affinities through specific molecular interactions, a common strategy in modern drug design.[1][2] This guide details validated protocols for the cyclization of 5-Fluoro-2-(methylsulphonyl)acetophenone into medicinally relevant pyrazoles and isoxazoles, explaining the mechanistic rationale behind each transformation.

Introduction: The Strategic Advantage of the Substrate

The β-ketosulfone moiety is a well-established synthon in organic chemistry, prized for its utility as a nucleophile in a variety of transformations.[3] In the case of 5-Fluoro-2-(methylsulphonyl)acetophenone, this reactivity is harnessed for the construction of five- and six-membered heterocyclic rings. The core principle behind its utility lies in its function as a 1,3-dielectrophile equivalent, reacting with dinucleophiles to form stable ring systems.

The general workflow for utilizing this substrate in heterocyclic synthesis involves the reaction of the ketone with a dinucleophile, leading to a condensation-cyclization cascade. This process is often straightforward, high-yielding, and amenable to the generation of diverse compound libraries.

Figure 1: General synthetic pathways from the core substrate.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazoles represents a cornerstone application for acetophenone derivatives. Pyrazoles are a privileged scaffold in medicinal chemistry, found in drugs such as the COX-2 inhibitor Celecoxib and the anti-obesity agent Rimonabant.[4] The reaction of 5-Fluoro-2-(methylsulphonyl)acetophenone with hydrazine or its substituted analogues provides a direct and efficient route to this important class of heterocycles.[5]

The reaction proceeds via a two-stage mechanism:

-

Condensation: The more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the acetophenone, forming a hydrazone intermediate after dehydration.

-

Cyclization & Aromatization: An intramolecular nucleophilic attack by the second nitrogen atom onto the carbon bearing the methylsulfonyl group occurs. The subsequent elimination of the methylsulfonyl group (as methanesulfinic acid) drives the reaction forward and results in the formation of the stable aromatic pyrazole ring.

Figure 2: Mechanism for pyrazole synthesis.

Materials:

-

5-Fluoro-2-(methylsulphonyl)acetophenone (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol (Reagent Grade)

-

Glacial Acetic Acid (catalytic amount)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-Fluoro-2-(methylsulphonyl)acetophenone (e.g., 2.16 g, 10 mmol).

-

Dissolve the starting material in ethanol (50 mL).

-

Add hydrazine hydrate (e.g., 0.6 mL, 12 mmol) to the solution, followed by 2-3 drops of glacial acetic acid.

-

Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

-

Reduce the solvent volume to approximately one-third under reduced pressure using a rotary evaporator.

-

Pour the concentrated mixture into ice-cold water (100 mL) and stir. A precipitate should form.

-

If a precipitate does not form or the mixture is oily, extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure pyrazole derivative.

Scientist's Note (Trustworthiness): The catalytic amount of acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step. The basic workup with NaHCO₃ is crucial to neutralize any remaining acid and quench the reaction.

| Parameter | Expected Value |

| Reaction Time | 4 - 6 hours |

| Typical Yield | 75 - 90% |

| Appearance | Off-white to pale yellow solid |

| Purification | Recrystallization |

Synthesis of Isoxazole Derivatives

Isoxazoles are another class of five-membered heterocycles with significant applications in drug discovery, known for their roles as bioisosteres of other functional groups and their inherent biological activities.[6] The synthesis from 5-Fluoro-2-(methylsulphonyl)acetophenone is analogous to the pyrazole synthesis, utilizing hydroxylamine as the dinucleophile.

The formation of the isoxazole ring follows a similar pathway to pyrazole synthesis. Hydroxylamine hydrochloride is typically used, and a mild base is added to generate the free hydroxylamine in situ. Condensation yields an oxime intermediate, which then undergoes intramolecular cyclization and elimination of the methylsulfonyl group to furnish the aromatic isoxazole.[7][8]

Figure 3: Mechanism for isoxazole synthesis.

Materials:

-

5-Fluoro-2-(methylsulphonyl)acetophenone (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium Acetate (NaOAc) (2.0 eq)

-

Ethanol/Water (4:1 v/v)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 5-Fluoro-2-(methylsulphonyl)acetophenone (e.g., 2.16 g, 10 mmol), hydroxylamine hydrochloride (e.g., 1.04 g, 15 mmol), and sodium acetate (e.g., 1.64 g, 20 mmol) in a 4:1 mixture of ethanol and water (50 mL).

-

Rationale: Sodium acetate acts as a base to release the free hydroxylamine from its hydrochloride salt.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 85°C) with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).

-

Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

-

The remaining aqueous residue is then extracted with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to yield the pure isoxazole product.

| Parameter | Expected Value |

| Reaction Time | 8 - 12 hours |

| Typical Yield | 65 - 80% |

| Appearance | White to off-white solid |

| Purification | Column Chromatography or Recrystallization |

Conclusion

5-Fluoro-2-(methylsulphonyl)acetophenone stands out as a robust and adaptable starting material for constructing heterocyclic systems of high value to the pharmaceutical and agrochemical industries. The protocols detailed herein for pyrazole and isoxazole synthesis are reliable, scalable, and founded on well-understood reaction mechanisms. The predictable reactivity of the β-ketosulfone moiety, combined with the strategic inclusion of a fluorine atom, provides researchers with a powerful tool for generating novel molecular entities for drug discovery programs.[9]

References

- Medicines for All institute (M4ALL) - Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate.

- ResearchGate. Sulfones in heterocyclic synthesis: advances in the chemistry of phenyl sulfonylacetophenone | Request PDF.

- ChemRxiv. Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage.

- GalChimia. Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.

- PubMed. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.

- Impactfactor. Synthesis, Characterization of Heterocyclic Compounds Containing Dapsone.

- RSIS International. Overview of Synthetic Approaches to Commercially Successful Drugs with Small-Ring Heterocyclic.

- Google Patents. WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles.

- Synthesis of 5-Aryl-3(2H)-furanones Using Intramolecular Cyclization of Sulfonium Salts.

- Ijisrt.com. A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications.

- ACS Publications. .beta.-Keto sulfoxides. VI. Conversion of .omega.-(methylsulfinyl) acetophenone into di- and tri-.omega.-(methylmercapto)-acetophenone. Synthesis of .alpha.-hydroxy aldehydes, .alpha.-keto thio esters, .alpha.-keto esters, .alpha.-hydroxy thio esters.

- PMC. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.

- Sigma-Aldrich. 4 -(Methylsulfonyl)acetophenone 97 10297-73-1.

- PMC. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization.

- PMC. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.

- PMC. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.

- MDPI. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.

- MDPI. Azides in the Synthesis of Various Heterocycles.

- Benchchem. Application Notes and Protocols: The Versatile Role of 4'-(Methylthio)acetophenone in Medicinal Chemistry.

- ResearchGate. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.

- (PDF) Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview.

- Raines Lab. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines via Lithiation of N-BOC-methanopyrrolidines. Constrained C -Exo and C -Endo.

- Google Patents. US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones.

- Google Patents. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.

- PubMed. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents.

- Rasayan Journal of Chemistry. BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS.

- A review of isoxazole biological activity and present synthetic techniques.

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. galchimia.com [galchimia.com]

- 6. ijpca.org [ijpca.org]

- 7. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijisrt.com [ijisrt.com]

Troubleshooting & Optimization

Removing regioisomers from 5-Fluoro-2-(methylsulphonyl)acetophenone mixtures

This guide serves as a specialized technical resource for the purification of 5-Fluoro-2-(methylsulphonyl)acetophenone (CAS: 1845690-53-0), a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical actives.[1] The following protocols address the challenge of separating the target compound from its regioisomers, particularly 2-Fluoro-5-(methylsulphonyl)acetophenone , which often co-elutes during synthesis.

Technical Support Center: Purification & Troubleshooting Guide

Topic: Removing Regioisomers from 5-Fluoro-2-(methylsulphonyl)acetophenone

Audience: Medicinal Chemists, Process Development Scientists Scope: Analytical Discrimination, Crystallization Optimization, Chromatographic Resolution

Part 1: Diagnostic & Analytical Strategy

Q1: How do I definitively distinguish the target 5-Fluoro-2-(methylsulphonyl)acetophenone from its regioisomers using standard HPLC?

A: Regioisomers of fluorinated sulfones often exhibit identical molecular weights and similar polarities, making standard LC-MS identification ambiguous.[1] You must rely on retention time differentiation driven by the steric and electronic influence of the ortho-sulfonyl group versus the ortho-fluoro group.[1]

Recommended Analytical Method: The target compound (ortho-sulfonyl) generally elutes earlier than the impurity (ortho-fluoro) on C18 columns due to the steric bulk of the methylsulfonyl group preventing optimal planar stacking with the stationary phase, and the higher polarity of the exposed carbonyl.

| Parameter | Specification |

| Column | C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q grade) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient | 5% B to 95% B over 15 min (Linear) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (primary) and 210 nm (secondary) |

| Differentiation | Target: ~7.2 min |

Why this works: The ortho-methylsulfonyl group in the target compound creates a "twisted" conformation relative to the phenyl ring, reducing the effective hydrophobic surface area compared to the flatter ortho-fluoro regioisomer [1].[1]

Part 2: Purification Protocols

Q2: Chromatography is showing poor resolution. What is the most scalable method to remove the regioisomer?

A: Fractional Recrystallization is the superior method for this separation. The structural asymmetry introduced by the bulky sulfonyl group at the 2-position (ortho to acetyl) disrupts the crystal lattice differently than the smaller fluorine atom. This creates a significant solubility differential in alcoholic solvents.[1]

Protocol: Ethanol/Water Displacement Crystallization This method relies on the "Oiling Out" threshold. The target is less soluble in aqueous mixtures than the impurity.

-

Dissolution: Dissolve the crude mixture (10 g scale) in Absolute Ethanol (50 mL) at 70°C. Ensure complete dissolution.

-

Nucleation: Cool slowly to 40°C. If no crystals form, seed with pure 5-Fluoro-2-(methylsulphonyl)acetophenone (0.1% w/w).

-

Anti-solvent Addition: Add Deionized Water dropwise (approx. 10-15 mL) until a persistent turbidity is observed.[1]

-

Re-heating: Briefly heat back to 65°C to dissolve the turbidity (this ensures you are at the saturation limit).

-

Controlled Cooling: Cool to Room Temperature (25°C) over 2 hours with gentle stirring (100 rpm).

-

Harvest: Filter the white crystalline solid. Wash with cold (0°C) Ethanol/Water (1:1).

Expected Yield: 65-75% Regioisomer Removal Efficiency: >98%[1]

Q3: My product is "oiling out" instead of crystallizing. How do I fix this?

A: Oiling out indicates that the separation temperature is above the melting point of the solvated product, or the impurity profile is too high (>15%), acting as a solvent.

Troubleshooting Matrix:

| Symptom | Root Cause | Corrective Action |

| Oiling Out | Impurity load >15% | Perform a rough Flash Chromatography plug (Silica, 20% EtOAc/Hexane) to enrich purity to >90% before crystallizing. |

| Oiling Out | Temperature too high | Lower the initial dissolution temperature. Switch solvent system to IPA/Hexane (see below). |

| No Precipitation | Super-saturation stable | Scratch the flask wall with a glass rod or add a seed crystal. Cool to -10°C. |

Alternative Solvent System (IPA/Hexane): If Ethanol/Water fails, use Isopropanol (IPA) and Hexane .

-

Dissolve in minimum hot IPA.

-

Add hot Hexane until cloudy.

-

Cool slowly.[1][2] This system is less prone to oiling out for sulfones [2].[1]

Part 3: Advanced Separation Logic

Q4: Can I use chemical derivatization to remove the isomer?